Regioisomeric Target Engagement Divergence: 6-Carboxamide vs. 3-Carboxamide vs. 1-Carboxamide Indazole Scaffolds
The regioisomeric position of the carboxamide substituent on the indazole nucleus fundamentally redirects kinase target engagement. The 3-carboxamide regioisomer N-phenyl-1H-indazole-3-carboxamide is a confirmed FLT3 inhibitor (IC50 = 350 nM, recombinant FLT3 cytoplasmic domain, baculovirus expression) [1]. The 1-carboxamide series (3-amino-N-phenyl-1H-indazole-1-carboxamides) demonstrates antiproliferative activity across the NCI 60-cell-line panel (mean GI50 = 1.90 μM for lead compound 1c) without a single defined kinase target [2]. The 6-carboxamide scaffold—exemplified by 1-phenyl-1H-indazole-6-carboxamide derivatives—is claimed as a KHK (ketohexokinase) inhibitory chemotype (US 11,083,720), with the closest characterized analog C-34 (N-(azetidin-3-yl)-1-phenyl-1H-indazole-6-carboxamide) achieving KHK IC50 = 580 nM [3]. No published data show that any 3-carboxamide or 1-carboxamide regioisomer inhibits KHK at comparable concentrations. This regioisomeric target-switching precludes substitution of one regioisomer for another in any screening cascade without full revalidation of target engagement.
| Evidence Dimension | Primary kinase target engagement (IC50) by regioisomer position |
|---|---|
| Target Compound Data | 1-Phenyl-1H-indazole-6-carboxamide scaffold: KHK IC50 = 580 nM (C-34 analog) and 2.30 μM (C-26 analog) against recombinant human KHK-C/KHK-A |
| Comparator Or Baseline | 3-carboxamide regioisomer: FLT3 IC50 = 350 nM. 1-carboxamide regioisomer: Mean GI50 = 1.90 μM (NCI 60 panel, no single kinase target defined) |
| Quantified Difference | Target switch: FLT3 (3-substituted) vs. broad antiproliferative (1-substituted) vs. KHK (6-substituted). KHK IC50 values for 3- and 1-substituted regioisomers: not reported (presumed inactive). |
| Conditions | In vitro recombinant enzyme assays (FLT3: baculovirus-expressed GST-tagged cytoplasmic domain, fluorescence readout; KHK: recombinant human KHK-C and KHK-A, HTS format). NCI 60-cell-line panel, 48 h exposure. |
Why This Matters
Procurement of the incorrect regioisomer will direct screening toward an irrelevant kinase target (FLT3 or undefined antiproliferative mechanisms instead of KHK), wasting assay resources and generating non-interpretable SAR data.
- [1] BindingDB Entry BDBM24634. N-Phenyl-1H-indazole-3-carboxamide. FLT3 IC50 = 350 nM (Assay 1), 417 nM (Assay 2). Inhibition of human N-terminal GST-tagged FLT3 cytoplasmic domain (residues 564–993) expressed in baculovirus system. View Source
- [2] Maggio B, Raimondi MV, Raffa D, et al. Eur J Med Chem. 2011;46(1):215-224. 3-Amino-N-phenyl-1H-indazole-1-carboxamide series; compound 1c mean GI50 = 1.90 μM (NCI 60 panel, range 0.041–33.6 μM). View Source
- [3] BindingDB Entries BDBM511686 (C-34) and BDBM511688 (C-26). US Patent 11,083,720. KHK-C/KHK-A recombinant protein HTS assay. View Source
